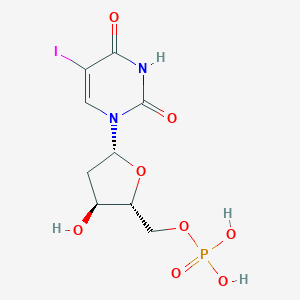
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DTBZ is a benzazepine derivative that acts as a selective ligand for the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the storage and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mécanisme D'action
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide acts as a selective ligand for VMAT2, binding to the protein and inhibiting the uptake of monoamine neurotransmitters into synaptic vesicles. This results in a decrease in the storage and release of monoamine neurotransmitters, leading to a reduction in neurotransmitter signaling. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been shown to have a higher affinity for VMAT2 in dopaminergic neurons, making it particularly useful in the study of dopamine-related neurological disorders.
Effets Biochimiques Et Physiologiques
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to reduce dopamine release in the striatum, a brain region involved in motor control, and to decrease serotonin release in the raphe nuclei, a brain region involved in mood regulation. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has also been shown to reduce the density of VMAT2 in the brain, indicating a decrease in the number of monoamine-containing synaptic vesicles.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has several advantages as a research tool. It is highly selective for VMAT2, making it a useful tool for investigating monoamine neurotransmitter systems. It is also relatively stable and easy to synthesize, making it readily available for use in research. However, N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has some limitations. It has a relatively short half-life, which limits its use in longitudinal studies. It is also a radioligand, which requires the use of specialized imaging equipment and procedures.
Orientations Futures
There are several future directions for research on N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide. One area of interest is the use of N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide PET imaging to investigate the effects of environmental factors on monoamine neurotransmitter systems. Another area of interest is the development of new ligands for VMAT2 with improved selectivity and longer half-lives. Additionally, N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide may have potential applications in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Méthodes De Synthèse
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The most common method involves the condensation of 3,4-dimethoxyphenylacetic acid with 1,2,3,4-tetrahydro-7,8-dimethoxy-3-benzazepin-2-one, followed by the quaternization of the resulting compound with dimethylamine and iodomethane.
Applications De Recherche Scientifique
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize and quantify the density and distribution of VMAT2 in the brain. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide PET imaging has been used to investigate various neurological disorders such as Parkinson's disease, Huntington's disease, and schizophrenia, as well as to study the effects of drugs and environmental factors on monoamine neurotransmitter systems.
Propriétés
Numéro CAS |
125846-62-0 |
|---|---|
Nom du produit |
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide |
Formule moléculaire |
C27H39IN2O5 |
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
VZTYMQWOBGCTOO-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |
SMILES canonique |
C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |
Synonymes |
N-(2-(3,4-dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide UL-AH 99 UL-AH-99 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)




![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)





![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)

